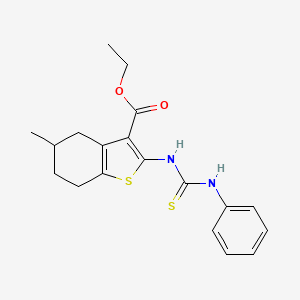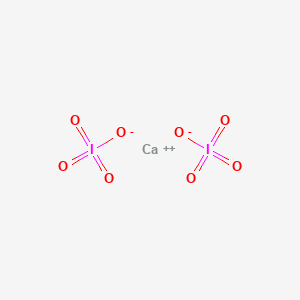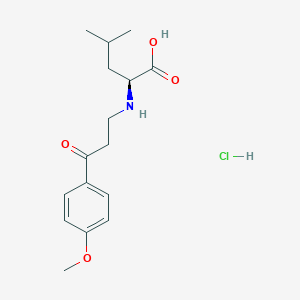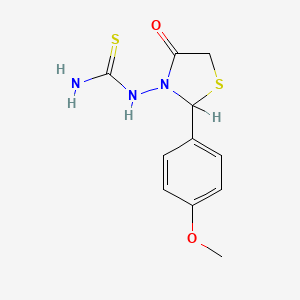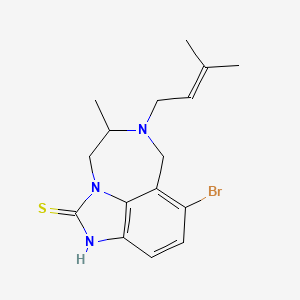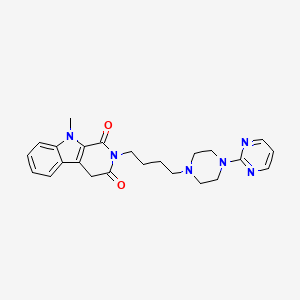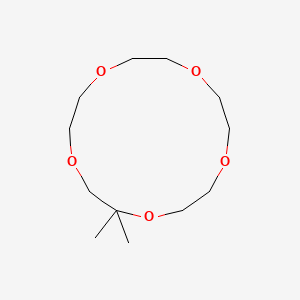
2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane is a heterocyclic organic compound with the molecular formula C12H24O5. It is known for its unique structure, which includes a 15-membered ring with five oxygen atoms and two methyl groups attached to the carbon atoms. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the reaction of diethylene glycol with formaldehyde in the presence of an acid catalyst, followed by the addition of 2,2-dimethylpropane-1,3-diol. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated ethers, amine derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The oxygen atoms in the ring act as electron donors, coordinating with the metal ions and stabilizing them. This property is particularly useful in catalysis and ion transport studies .
Comparación Con Compuestos Similares
2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its specific ring size and the presence of five oxygen atoms. Similar compounds include:
1,4,7,10,13-Pentaoxacyclopentadecane: Lacks the two methyl groups, which can affect its complexation properties.
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane: Contains an octyl group instead of the dimethyl groups, leading to different solubility and complexation characteristics.
2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane: Contains a dodecyl group, which significantly alters its physical properties and applications.
Propiedades
Número CAS |
74649-90-4 |
|---|---|
Fórmula molecular |
C12H24O5 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C12H24O5/c1-12(2)11-16-8-7-14-4-3-13-5-6-15-9-10-17-12/h3-11H2,1-2H3 |
Clave InChI |
DFAFZVPNKONQTA-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCCOCCOCCOCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


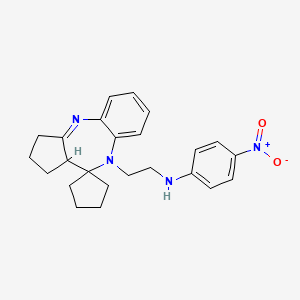

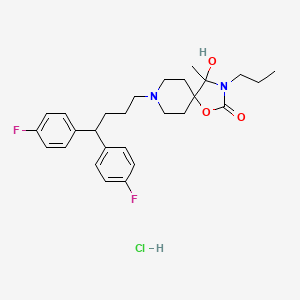
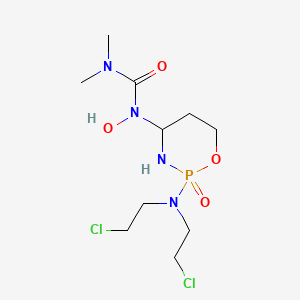
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
